molecular formula C4H2I3N B2624654 2,3,4-triiodo-1H-pyrrole CAS No. 56821-80-8

2,3,4-triiodo-1H-pyrrole

Cat. No.: B2624654
CAS No.: 56821-80-8
M. Wt: 444.78
InChI Key: MVKIZMQMOKLIIF-UHFFFAOYSA-N
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Description

2,3,4-triiodo-1H-pyrrole is a heterocyclic organic compound with the molecular formula C4H2I3N It is characterized by the presence of three iodine atoms attached to the pyrrole ring, specifically at the 2, 3, and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-triiodo-1H-pyrrole typically involves the iodination of pyrrole. One common method is the reaction of pyrrole with iodine in the presence of an oxidizing agent, such as hydrogen peroxide or nitric acid. The reaction is usually carried out in a solvent like acetic acid or chloroform, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent over-iodination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2,3,4-triiodo-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can remove iodine atoms, leading to the formation of less iodinated pyrroles.

    Substitution: Halogen exchange reactions can replace iodine atoms with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as sodium iodide in acetone or other halogenating agents are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction can produce diiodo- or monoiodo-pyrroles .

Scientific Research Applications

2,3,4-triiodo-1H-pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3,4-triiodo-1H-pyrrole exerts its effects is primarily through its interactions with biological molecules. The iodine atoms can participate in halogen bonding, which influences the compound’s binding affinity and specificity for various molecular targets. These interactions can affect pathways involved in cellular processes, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4-triiodo-1H-pyrrole is unique due to its specific pattern of iodination, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest in scientific research and industrial applications .

Properties

IUPAC Name

2,3,4-triiodo-1H-pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2I3N/c5-2-1-8-4(7)3(2)6/h1,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKIZMQMOKLIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N1)I)I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2I3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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